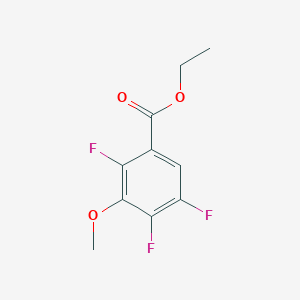

Ethyl 2,4,5-trifluoro-3-methoxybenzoate

描述

Thematic Significance of Highly Fluorinated Aromatic Esters in Chemical Synthesis

The introduction of fluorine atoms into organic molecules, particularly aromatic systems, can profoundly alter their physical, chemical, and biological properties. numberanalytics.com Highly fluorinated aromatic esters, as a class of compounds, are of considerable interest in medicinal chemistry and materials science for several reasons. Fluorine's high electronegativity can influence the electronic environment of the aromatic ring, affecting the molecule's reactivity and stability. numberanalytics.com

In the context of drug discovery, the incorporation of fluorine can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of a compound. These modifications can lead to drug candidates with improved pharmacokinetic profiles. The presence of multiple fluorine atoms, as seen in polyfluorinated aromatic esters, can amplify these effects and provide scaffolds for creating novel therapeutic agents. researchgate.net Furthermore, these compounds are valuable building blocks in the synthesis of advanced materials, where the C-F bond contributes to properties like thermal stability. researchgate.net

Placement of ETFM within the Landscape of Polyfluorinated Aromatic Precursors

ETFM is a key precursor, a starting molecule used for the synthesis of other chemical compounds. It is typically synthesized from its corresponding carboxylic acid, 2,4,5-trifluoro-3-methoxybenzoic acid. nih.gov The primary role of ETFM in synthesis is to serve as a versatile building block. The ester group can be hydrolyzed to regenerate the carboxylic acid or reduced to form an alcohol, while the fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, where one of the fluorine atoms is replaced by another functional group.

This reactivity makes ETFM a valuable intermediate in the synthesis of fluoroquinolone antibacterial agents. guidechem.com For instance, the core structure of ETFM is incorporated into the final structure of several potent antibiotics. guidechem.com Its utility as a precursor means that it is a foundational component in multi-step synthetic pathways aimed at producing high-value, complex fluorinated molecules for the pharmaceutical and agrochemical industries.

Trajectory and Emerging Avenues in ETFM-centric Chemical Research

The research trajectory for ETFM and related polyfluorinated aromatic compounds is focused on expanding their synthetic utility and application. Current research endeavors are aimed at developing more efficient and environmentally benign methods for the synthesis of fluorinated aromatic building blocks. hokudai.ac.jp As the demand for novel pharmaceuticals and functional materials grows, so does the need for versatile precursors like ETFM. numberanalytics.com

Emerging avenues of research include the use of ETFM in the synthesis of new classes of kinase inhibitors and protease inhibitors for potential therapeutic applications. smolecule.com The unique substitution pattern of ETFM allows for the precise introduction of fluorine into target molecules, enabling fine-tuning of their biological activity. researchgate.net Furthermore, the exploration of ETFM derivatives in materials science as monomers for fluorinated polymers with enhanced thermal and chemical resistance represents a growing area of interest. smolecule.com The continued investigation into the reactivity and applications of ETFM is expected to yield new synthetic methodologies and novel molecules with significant practical applications. numberanalytics.com

Structure

3D Structure

属性

IUPAC Name |

ethyl 2,4,5-trifluoro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-3-16-10(14)5-4-6(11)8(13)9(15-2)7(5)12/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFYRSUEOKXKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601212793 | |

| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351354-45-5 | |

| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Pathways for Ethyl 2,4,5 Trifluoro 3 Methoxybenzoate

Esterification Strategies for the Formation of ETFM

The conversion of 2,4,5-Trifluoro-3-methoxybenzoic acid to its ethyl ester, ETFM, is most commonly achieved through esterification. Among various methods, the Fischer esterification stands out as a fundamental and widely applied strategy.

Optimized Fischer Esterification of 2,4,5-Trifluoro-3-methoxybenzoic Acid with Ethanol (B145695)

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This equilibrium-driven process requires specific conditions to favor the formation of the ester product. libretexts.orgtamu.edu For the synthesis of ETFM, 2,4,5-Trifluoro-3-methoxybenzoic acid is reacted with ethanol. To drive the reaction toward completion and maximize the yield of ETFM, an excess of ethanol is typically used, which acts as both a reactant and the solvent. tamu.edumasterorganicchemistry.com The continuous removal of water, the reaction's byproduct, can also shift the equilibrium to favor the product. libretexts.orgoperachem.com

Reaction Condition Parameters (Temperature, Solvent Systems, Concentration, Time, Stoichiometric Ratios)

The efficiency and yield of the Fischer esterification of 2,4,5-Trifluoro-3-methoxybenzoic acid are highly dependent on the optimization of several key parameters.

Temperature: The reaction is typically conducted at the reflux temperature of the alcohol used, which in this case is ethanol (boiling point ~78°C). operachem.com Heating increases the reaction rate, allowing equilibrium to be reached more quickly. tamu.edu

Solvent Systems: Ethanol often serves as the solvent, eliminating the need for an additional non-reactive solvent. tamu.edu Using a large excess of the alcohol helps to drive the equilibrium towards the ester. masterorganicchemistry.com

Concentration: The concentration of the carboxylic acid in the alcohol is a crucial factor. A typical setup might involve a 0.33 M solution of the carboxylic acid in the alcohol. tamu.edu

Time: Reaction times can vary significantly based on the substrate and specific conditions, often requiring several hours of heating under reflux to reach completion. tamu.eduoperachem.com

Stoichiometric Ratios: A significant molar excess of ethanol relative to the 2,4,5-Trifluoro-3-methoxybenzoic acid is essential to maximize the product yield, in accordance with Le Chatelier's Principle. libretexts.orgtamu.edu Studies on similar reactions have shown that using a 10-fold excess of alcohol can increase yields to over 90%. masterorganicchemistry.com

The following table summarizes typical parameters for this reaction.

| Parameter | Typical Value/Condition | Purpose |

| Reactants | 2,4,5-Trifluoro-3-methoxybenzoic Acid, Ethanol | Formation of the ethyl ester |

| Catalyst | Concentrated H₂SO₄ or HCl | To protonate the carbonyl and activate the carboxylic acid |

| Temperature | Reflux (approx. 78°C) | To increase the rate of reaction |

| Solvent | Excess Ethanol | Serves as both reactant and solvent; drives equilibrium |

| Stoichiometry | Large molar excess of Ethanol | To maximize product yield by shifting equilibrium |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium/completion |

Synthesis of Key Precursors to Ethyl 2,4,5-trifluoro-3-methoxybenzoate

The availability of the key precursor, 2,4,5-Trifluoro-3-methoxybenzoic acid, is critical for the synthesis of ETFM. This precursor is not commonly found in nature and must be produced through multi-step chemical synthesis.

Multi-Step Synthetic Routes to 2,4,5-Trifluoro-3-methoxybenzoic Acid

Various synthetic pathways have been developed to produce 2,4,5-Trifluoro-3-methoxybenzoic acid. guidechem.com One of the more established industrial methods begins with a readily available but highly substituted starting material. google.com

A documented industrial method for preparing 2,4,5-trifluoro-3-methoxybenzoic acid starts with tetrachlorophthalic anhydride (B1165640). google.com This multi-step process involves a series of transformations including imidization, fluorination, hydrolysis, decarboxylation, and methylation. google.comnbinno.comamericanlaboratory.com

The synthetic sequence is as follows:

Imidization: Tetrachlorophthalic anhydride is first reacted with methylamine (B109427) to form N-methyl tetrachlorophthalimide. google.com

Fluorination: The four chlorine atoms on the N-methyl tetrachlorophthalimide are substituted with fluorine atoms using an alkali metal fluoride (B91410), such as potassium fluoride, to yield N-methyl tetrafluorophthalimide (B2386555). google.com

Hydrolysis and Hydroxylation: The resulting N-methyl tetrafluorophthalimide undergoes a reaction with sodium hydroxide. This step opens the imide ring and simultaneously substitutes one of the fluorine atoms with a hydroxyl group, forming 2,4,5-trifluoro-3-hydroxy sodium phthalate. google.com

Decarboxylation and Acidification: The intermediate is then subjected to decarboxylation (removal of a carboxyl group) and acidification to produce 2,4,5-trifluoro-3-hydroxybenzoic acid. google.com

Methylation: The final step involves the methylation of the hydroxyl group. The 2,4,5-trifluoro-3-hydroxybenzoic acid is reacted with a methylating agent like dimethyl sulfate (B86663) in the presence of a base to form the sodium salt of 2,4,5-trifluoro-3-methoxybenzoic acid, which is then acidified to yield the final product. google.com

This pathway highlights a complex but effective transformation of a chlorinated starting material into the highly fluorinated and methoxylated benzoic acid precursor required for ETFM synthesis.

Nucleophilic Aromatic Fluorination Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. Although direct nucleophilic aromatic fluorination for the synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid is not the most commonly cited pathway in recent literature, the principles of SNAr are fundamental to understanding the broader context of fluoroaromatic chemistry. Generally, these reactions involve the displacement of a leaving group, such as a nitro or chloro group, from an aromatic ring by a fluoride ion. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). aiche.org

For the synthesis of related fluorinated aromatics, various fluoride sources can be employed, including potassium fluoride (KF) and cesium fluoride (CsF). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being common. wikipedia.org Recent advancements in green chemistry have explored solvent-free, mechanochemical methods for aromatic nucleophilic fluorination, using KF in combination with quaternary ammonium (B1175870) salts. wikipedia.orgtamu.edu This approach offers a more environmentally friendly alternative by eliminating the need for high-boiling, toxic solvents. wikipedia.orgtamu.edu

Selective Methylation of Hydroxy-Substituted Benzoic Acids

A key step in the synthesis of the precursor 2,4,5-trifluoro-3-methoxybenzoic acid is the selective methylation of the hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid. Traditional methylation methods often employ hazardous reagents like dimethyl sulfate. However, greener and more selective alternatives are now favored in industrial applications.

One such method involves the use of dimethyl carbonate (DMC) as a methylating agent. beilstein-journals.org DMC is a non-toxic and biodegradable reagent that offers a safer alternative to dimethyl sulfate. The reaction is typically carried out in the presence of an organic tertiary amine catalyst and an acidic inorganic salt. beilstein-journals.org This process has been shown to be part of a simple, high-yield, and environmentally friendly route for the preparation of 2,4,5-trifluoro-3-methoxybenzoic acid. beilstein-journals.org

The selective O-methylation of hydroxybenzenes using dimethyl carbonate has been studied with ionic liquids as catalysts, presenting a recyclable and green process. the-innovation.org The reaction conditions, such as temperature and the molar ratio of reactants, are optimized to achieve high conversion and selectivity. For instance, a patented method specifies a reaction temperature between 100-200 °C and a reaction time of 5-11 hours for the methylation step. After the reaction, the product is obtained through hydrolysis, acidification, and extraction.

| Reagent | Catalyst/Conditions | Selectivity | Environmental Considerations |

| Dimethyl Sulfate | - | High | Highly toxic |

| Dimethyl Carbonate | Organic tertiary amine, acidic inorganic salt | High | Non-toxic, biodegradable |

| Iodomethane | Sodium Hydride | High | Toxic |

Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl Chloride

The conversion of 2,4,5-trifluoro-3-methoxybenzoic acid to its corresponding acyl chloride, 2,4,5-trifluoro-3-methoxybenzoyl chloride, is a crucial step for the subsequent esterification to yield ETFM. This transformation is typically achieved using a chlorinating agent.

Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction involves refluxing the benzoic acid derivative with an excess of thionyl chloride. The progress of the reaction can be monitored, and upon completion, the excess thionyl chloride is removed, often by distillation, to yield the desired benzoyl chloride. In some industrial preparations, a catalyst such as N,N-dimethylformamide (DMF) is used in conjunction with the chlorinating agent. mdpi.com

The synthesis of 2,4,5-trifluoro-3-methoxybenzoyl chloride has been described in various patents, which outline scalable industrial methods. These methods often start from tetrafluorophthalic acid and proceed through the formation of 2,4,5-trifluoro-3-hydroxybenzoic acid and subsequent methylation before the final chlorination step. beilstein-journals.orgmdpi.com

Considerations for Scalable and Sustainable Synthesis of ETFM and its Intermediates

The industrial production of ETFM necessitates synthetic routes that are not only high-yielding but also scalable and environmentally sustainable. This involves optimizing reaction conditions, minimizing waste, and incorporating green chemistry principles.

Process Intensification and Yield Optimization in ETFM Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org In the context of ETFM synthesis, this can involve several strategies to improve yield and throughput.

The optimization of reaction parameters is also critical. For the methylation step using dimethyl carbonate, optimizing the temperature, reaction time, and catalyst loading can significantly impact the yield and purity of 2,4,5-trifluoro-3-methoxybenzoic acid. beilstein-journals.org Similarly, in the preparation of the benzoyl chloride, controlling the reaction temperature and the stoichiometry of the chlorinating agent is essential for maximizing conversion and minimizing side reactions.

The use of continuous flow reactors, or microreactors, is another process intensification technique that can offer significant advantages over traditional batch processing, especially for reactions involving hazardous reagents or unstable intermediates. beilstein-journals.orgnih.gov Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, which can lead to higher yields and purities. beilstein-journals.orgnih.gov

| Parameter | Optimization Strategy | Impact on Yield and Scalability |

| Number of Steps | One-pot synthesis | Increased overall yield, reduced processing time and waste |

| Reaction Conditions | Optimization of temperature, pressure, and catalyst loading | Improved reaction kinetics and selectivity |

| Reactor Technology | Use of continuous flow reactors | Enhanced safety, better process control, and scalability |

Incorporation of Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing more sustainable chemical processes. numberanalytics.com In the synthesis of ETFM and its intermediates, several of these principles can be applied.

Waste Prevention and Atom Economy: The ideal synthesis maximizes the incorporation of all materials used in the process into the final product. The choice of a synthetic route with fewer steps and higher yields, such as the one-pot synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid, contributes to waste prevention. researchgate.net

Use of Safer Chemicals and Solvents: A key aspect of greening the synthesis of ETFM is the replacement of hazardous reagents with safer alternatives. The use of dimethyl carbonate instead of the highly toxic dimethyl sulfate for methylation is a prime example. beilstein-journals.org Furthermore, efforts to minimize or replace toxic and difficult-to-remove solvents are crucial. The development of solid-state, solvent-free reactions, such as mechanochemical fluorination, represents a significant advancement in this area. wikipedia.orgtamu.edu

Catalysis: The use of catalysts is preferred over stoichiometric reagents. The methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl carbonate is a catalyzed reaction, which aligns with this principle. beilstein-journals.org

A patented preparation method for 2,4,5-trifluoro-3-methoxybenzoyl chloride is described as being "green and environment-friendly" due to its simple process, high total reaction yield, and good product quality. beilstein-journals.org Another patent emphasizes the avoidance of highly toxic reagents like dimethyl sulfate and tri-n-butylamine, highlighting the environmental and safety benefits of the developed process. researchgate.net

Elucidating Reaction Mechanisms and Chemical Transformations of Ethyl 2,4,5 Trifluoro 3 Methoxybenzoate

Reactivity Profiles of the Aromatic Core of ETFM

The trifluorinated and methoxy-substituted benzene (B151609) ring is the site of key aromatic substitution reactions. The dense electronic functionalization of the ring dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution Reactions on the Trifluorinated Benzene Ring

The benzene ring of ETFM is electron-deficient due to the strong inductive electron-withdrawing effects of the three fluorine atoms and the ester group. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on the aromatic ring. libretexts.org

In SNAr reactions, the rate-determining step is the attack of a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. libretexts.org In ETFM, the fluorine atoms act as both activating groups and potential leaving groups. The relative positions of the fluorine atoms and the other substituents (methoxy and ethyl ester) influence which fluorine is most readily displaced.

The reactivity of the fluorine atoms as leaving groups in SNAr reactions is notable. Contrary to trends in aliphatic systems, fluoride (B91410) is often an excellent leaving group in SNAr because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com Various nucleophiles can be employed to displace a fluorine atom on similarly activated aromatic rings, leading to a diverse range of substituted products.

| Nucleophile Type | Representative Nucleophile | Potential Product Structure | Reaction Conditions (Typical) |

| Oxygen | Sodium Methoxide (NaOMe) | Substitution of one F atom with a methoxy (B1213986) group | Heating in a suitable solvent like DMF or methanol |

| Nitrogen | Ammonia (B1221849) (NH₃) or Alkylamines (RNH₂) | Substitution of one F atom with an amino or alkylamino group | Heating in a polar aprotic solvent (e.g., DMSO, DMF) |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Substitution of one F atom with a phenylthio group | Typically proceeds under mild conditions in a polar solvent |

This table presents potential reactions based on the established principles of nucleophilic aromatic substitution on activated fluoroaromatic compounds.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich π-system of a benzene ring. wikipedia.org The reactivity of an aromatic ring in SEAr reactions is highly sensitive to the nature of the substituents it carries. Electron-donating groups activate the ring, making it more nucleophilic, while electron-withdrawing groups deactivate it. scielo.org.mxnih.gov

The aromatic core of ETFM is severely deactivated towards electrophilic attack. This deactivation is the cumulative result of three highly electronegative fluorine atoms and the electron-withdrawing ester group. Although the methoxy group is typically an activating, ortho-para directing group through its resonance electron-donating effect, its influence is overwhelmingly negated by the powerful deactivating effects of the other substituents. libretexts.org

The only position on the ring available for substitution is carbon-6. However, the profound deactivation of the ring makes typical SEAr reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation extremely challenging to achieve under standard conditions. wikipedia.org Attempting such reactions would likely require harsh conditions, which could lead to degradation of the molecule rather than the desired substitution. Therefore, the potential for productive electrophilic aromatic substitution on ETFM is considered to be very low.

Transformations of the Ester Functional Group in ETFM

The ethyl ester group of ETFM is susceptible to a variety of classic ester transformations, providing pathways to other important functional groups such as carboxylic acids, alcohols, and amides. These reactions typically leave the trifluorinated aromatic ring intact.

Hydrolysis Pathways to 2,4,5-Trifluoro-3-methoxybenzoic Acid

Ester hydrolysis is the conversion of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. The hydrolysis of Ethyl 2,4,5-trifluoro-3-methoxybenzoate yields 2,4,5-Trifluoro-3-methoxybenzoic acid, a valuable synthetic intermediate.

| Hydrolysis Type | Reagents | Product | General Conditions |

| Base-Catalyzed (Saponification) | Aqueous NaOH or KOH | Sodium 2,4,5-trifluoro-3-methoxybenzoate (followed by acid workup) | Heating the ester with an aqueous solution of a strong base. |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl in water | 2,4,5-Trifluoro-3-methoxybenzoic acid | Refluxing the ester in an aqueous acidic solution. The reaction is an equilibrium process. |

Reduction Reactions Leading to Corresponding Alcohol Derivatives

The ester functionality of ETFM can be reduced to a primary alcohol, (2,4,5-Trifluoro-3-methoxyphenyl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily reducing esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for this purpose.

| Reducing Agent | Solvent | Product | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethers (e.g., Diethyl ether, THF) | (2,4,5-Trifluoro-3-methoxyphenyl)methanol | LiAlH₄ is a highly reactive, water-sensitive reagent that must be used under anhydrous conditions. masterorganicchemistry.comic.ac.uk The reaction is typically followed by a careful aqueous workup to neutralize the excess reagent and protonate the resulting alkoxide. reddit.com |

It is important to note that under certain conditions, LiAlH₄ can also reduce aryl halides, although this is generally a slower process than ester reduction. researchgate.net

Transesterification and Amidation Reactions

The ethyl ester group can be converted into other esters or amides through nucleophilic acyl substitution.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. Driving the reaction to completion often involves using the new alcohol as the solvent or removing one of the products.

Amidation involves the reaction of the ester with ammonia or a primary or secondary amine to form the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating. Direct amidation of esters can be facilitated by catalysts. nih.govresearchgate.net

| Reaction Type | General Reactants | Catalyst (Typical) | General Product |

| Transesterification | ETFM + R'OH (an alcohol) | H₂SO₄ (acid) or NaOR' (base) | R' 2,4,5-trifluoro-3-methoxybenzoate |

| Amidation | ETFM + R'R''NH (ammonia, primary, or secondary amine) | None (heating) or Lewis Acid (e.g., Nb₂O₅) | N,N-R',R''-2,4,5-trifluoro-3-methoxybenzamide |

These transformations highlight the versatility of the ester group in ETFM, allowing for the synthesis of a wide array of derivatives while preserving the substituted aromatic core.

Strategic Derivatization and Coupling Reactions of ETFM

The chemical structure of ETFM, possessing three carbon-fluorine (C-F) bonds on an aromatic ring, presents both opportunities and challenges for derivatization. Aryl fluorides are known for the high strength of the C-F bond, making them generally less reactive in traditional cross-coupling reactions compared to their chloro, bromo, and iodo counterparts. However, advancements in catalysis have provided pathways for the functionalization of these robust bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Leveraging Aryl Halide Analogues or Activated Esters

Cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium complexes, typically involve the reaction of an organometallic reagent with an organic halide. organic-chemistry.orgwikipedia.orgtcichemicals.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. tcichemicals.com For a molecule like ETFM, direct coupling at the C-F positions would require specialized, highly active catalyst systems designed to facilitate the challenging oxidative addition step into the strong C-F bond. More commonly, a synthetic strategy would involve preparing an analogue of ETFM where one of the fluorine atoms is replaced with a more reactive halogen, such as bromine or iodine, to enable standard Suzuki conditions. researchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Similar to the Suzuki reaction, the direct use of ETFM as the aryl halide component is challenging due to the inertness of the C-F bonds. organic-chemistry.org The reaction's success would be contingent on using advanced catalytic systems or a more reactive ETFM analogue. beilstein-journals.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity trends follow the halogen bond strength (I > Br > Cl >> F), making the direct Sonogashira coupling of ETFM highly difficult under standard conditions. wikipedia.orgnih.gov The synthesis of more complex molecules would likely proceed through a bromo- or iodo-substituted precursor.

| Reaction | Typical Catalyst | Typical Base | Key Feature |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with phosphine (B1218219) ligands. | Aqueous base (e.g., K₂CO₃, Cs₂CO₃). | Forms C(sp²)-C(sp²) bonds using organoboron reagents. princeton.edunih.gov |

| Heck Reaction | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂). wikipedia.org | Amine base (e.g., Et₃N) or inorganic base (e.g., K₂CO₃). wikipedia.org | Forms a new C-C bond at an sp² carbon of an alkene. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Palladium complex and a Copper(I) co-catalyst (e.g., CuI). organic-chemistry.org | Amine base (e.g., Et₃N, piperidine). | Couples terminal alkynes with aryl/vinyl halides. wikipedia.orgorganic-chemistry.org |

Formation of Carbon-Carbon Bonds (e.g., Claisen Condensation, Knoevenagel Condensation)

These condensation reactions are fundamental methods for C-C bond formation but rely on specific functional groups that are not present in the parent structure of ETFM.

Claisen Condensation: The classic Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. wikipedia.orglibretexts.org A critical requirement for the nucleophilic ester is the presence of at least two acidic α-protons. libretexts.orglibretexts.org ETFM, as an aromatic ester, lacks α-protons on its benzene ring and therefore cannot self-condense or act as the nucleophilic component in a Claisen condensation. libretexts.org It could theoretically act as an electrophilic acylating agent in a "crossed" Claisen reaction with a different, enolizable ester, though specific examples involving ETFM are not documented. organic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic ester, ethyl cyanoacetate), typically catalyzed by a weak base. jocpr.comaston.ac.uk The structure of ETFM lacks the necessary aldehyde or ketone functionality to participate as the electrophilic component in a Knoevenagel condensation. Derivatization of ETFM to introduce a carbonyl group would be a prerequisite for its use in this type of transformation.

Cycloaddition Reactions (e.g., Diels-Alder) Involving Activated Dienophiles Derived from ETFM

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne). wikipedia.orgsigmaaldrich.com

The aromatic ring of ETFM is inherently stable and does not act as a diene in a Diels-Alder reaction under normal conditions. The outline specifies the use of "activated dienophiles derived from ETFM," which implies that ETFM must first be chemically modified to introduce a dienophilic moiety, such as a vinyl or acryloyl group.

Should such a derivative be synthesized, the electronic nature of the trifluoro-methoxyphenyl group would significantly influence the dienophile's reactivity. The strong electron-withdrawing character of the three fluorine atoms would likely render the attached C=C double bond electron-poor, making it a highly reactive dienophile for normal-electron-demand Diels-Alder reactions with electron-rich dienes. wikipedia.org

Mechanistic Investigations of ETFM Transformations

Given the limited specific reaction data for ETFM, mechanistic investigations are largely theoretical and based on extrapolations from related systems.

Computational Studies on Reaction Pathways and Transition States

While no specific computational studies on the reaction pathways of ETFM were identified, computational chemistry is a vital tool for understanding such transformations. Methods like Density Functional Theory (DFT) are frequently employed to model reaction mechanisms, calculate activation energies, and rationalize observed selectivities. mdpi.com For a hypothetical reaction involving an ETFM derivative, computational studies could elucidate the transition state structures, probe the influence of the fluoro and methoxy substituents on the reaction barrier, and predict the regiochemical and stereochemical outcomes. mdpi.comnih.gov

| Computational Method | Application in Mechanistic Studies |

| Density Functional Theory (DFT) | Calculating ground state and transition state geometries and energies; predicting reaction pathways and barriers. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize chemical bonds and non-covalent interactions within a molecule. nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules to understand solvent effects and conformational dynamics. |

| Natural Bond Orbital (NBO) Analysis | Investigating charge distribution, orbital interactions, and hyperconjugative effects to explain substituent influence. |

Influence of Fluorine and Methoxy Substituents on Reaction Selectivity and Rate

The reactivity of ETFM is dictated by the complex interplay of its substituents' electronic effects.

Fluorine Substituents: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs. In most aromatic systems, the -I effect dominates, leading to a general deactivation of the ring towards electrophilic attack. researchgate.net The presence of fluorine atoms can increase the π-accepting ability of associated ligands in catalytic complexes. mdpi.com Furthermore, fluorine can participate in hydrogen and halogen bonding, influencing molecular conformation and crystal packing. nih.gov

Methoxy Substituent: The methoxy group exhibits a strong electron-donating resonance effect (+R) and a moderate inductive electron-withdrawing effect (-I). The +R effect is typically dominant, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. nih.gov

In ETFM, the combined presence of three strongly electron-withdrawing fluorine atoms and one electron-donating methoxy group results in a highly polarized, electron-deficient aromatic ring. This electronic environment would slow down reactions that depend on an electron-rich aromatic system (like electrophilic aromatic substitution) while potentially accelerating reactions that favor electron-poor substrates, such as nucleophilic aromatic substitution (if a suitable leaving group were present) or certain cycloadditions involving derived dienophiles. The specific positions of the substituents would precisely control the regioselectivity of any transformation by directing incoming reagents based on localized charge distribution and steric hindrance.

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 2,4,5 Trifluoro 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise molecular architecture of Ethyl 2,4,5-trifluoro-3-methoxybenzoate. One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are employed to assemble a complete picture of the molecule's connectivity and spatial arrangement.

Proton (¹H) NMR Chemical Shifts, Multiplicities, and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms within the molecule. The spectrum of this compound displays distinct signals corresponding to the ethyl group and the methoxy (B1213986) group. The ethyl group protons appear as a quartet and a triplet, characteristic of the CH₂ and CH₃ fragments coupled to each other. The methoxy group protons appear as a singlet, as they have no adjacent protons to couple with. The aromatic region of the spectrum shows a complex multiplet for the single aromatic proton, arising from coupling to the adjacent fluorine atoms.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.38 | Triplet | 7.1 | -OCH₂CH ₃ |

| 4.01 | Singlet | - | -OCH ₃ |

| 4.39 | Quartet | 7.1 | -OCH ₂CH₃ |

| 7.35-7.25 | Multiplet | - | Ar-H |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. The spectrum shows signals for the two carbons of the ethyl group, the methoxy carbon, the carbonyl carbon of the ester, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and methoxy substituents, and their signals are further split due to carbon-fluorine coupling (C-F coupling).

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -OCH₂C H₃ |

| 62.0 | -OC H₂CH₃ |

| 62.8 | -OC H₃ |

| 110.8 | Ar-C |

| 116.3 | Ar-C |

| 143.5 (ddd, J=246, 13, 4 Hz) | C -F |

| 147.9 (ddd, J=251, 14, 4 Hz) | C -F |

| 149.8 (ddd, J=254, 15, 5 Hz) | C -F |

| 153.5 | Ar-C |

| 162.1 | C =O |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environments of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals, one for each of the chemically non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) provide definitive information about their positions relative to each other and to the other substituents on the ring.

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -132.8 | Multiplet | Ar-F |

| -141.5 | Multiplet | Ar-F |

| -155.0 | Multiplet | Ar-F |

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the quartet of the ethyl CH₂ group and the triplet of the ethyl CH₃ group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals of the ethyl and methoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC can show correlations from the methoxy protons to the aromatic carbon at position 3, and from the ethyl CH₂ protons to the carbonyl carbon, confirming the ester and methoxy group placements.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound. The experimentally measured mass is compared to the calculated mass for the chemical formula C₁₀H₉F₃O₃, providing strong evidence for the compound's identity.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 235.0580 | 235.0577 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar to moderately polar organic molecules by transferring pre-formed ions from solution into the gas phase. bme.hu For this compound, ESI-MS in positive ion mode is the preferred method for determining its ionization behavior.

In this mode, the analyte molecule is expected to be readily protonated, primarily at the carbonyl oxygen of the ester group, which is a site of high proton affinity. This process results in the formation of the protonated molecular ion, [M+H]⁺. The high sensitivity of ESI-MS allows for the detection of this ion even at very low concentrations. myfoodresearch.com The presence of the electronegative fluorine atoms and the methoxy group can influence the basicity and, consequently, the ionization efficiency of the molecule. myfoodresearch.com Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion to induce fragmentation. This process provides valuable structural information by revealing characteristic fragmentation patterns, which can help confirm the compound's identity. researchgate.net

| Ion | Expected m/z | Ionization Mode | Description |

|---|---|---|---|

| [M+H]⁺ | 249.06 | Positive | Protonated molecular ion, formed by the addition of a proton. |

| [M+Na]⁺ | 271.04 | Positive | Sodium adduct, potentially observed depending on solvent purity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. sielc.com It is an ideal method for assessing the purity of this compound and identifying any volatile impurities that may be present from its synthesis or degradation.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its unambiguous identification by comparison to spectral libraries. For a related compound, mthis compound, a non-polar capillary column with a 5% phenyl methyl siloxane stationary phase is effective. helixchrom.com This setup is also suitable for the ethyl ester, allowing for excellent separation and subsequent mass analysis. The high resolution of modern GC systems enables the detection of trace-level impurities. nih.gov

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Capillary (e.g., 5% Phenyl Methyl Siloxane) | Separation of volatile compounds. |

| Carrier Gas | Helium | Inert mobile phase for carrying the sample through the column. |

| Injection Mode | Split/Splitless | Introduction of the sample into the GC system. |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C) | Elution of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragmentation of the molecule for structural identification. |

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. chromatographyonline.com The analysis is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption from the carbonyl (C=O) stretching of the ester group. The presence of the aromatic ring, ether linkage, and carbon-fluorine bonds will also give rise to distinct peaks. The positions of these peaks can be influenced by the electronic effects of the substituents on the benzene (B151609) ring. sielc.com For instance, the electron-withdrawing fluorine atoms can cause a shift in the C=O stretching frequency.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (ethyl group) | 3000-2850 | Medium |

| Ester C=O Stretch | 1730-1715 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| Ester C-O Stretch | 1300-1150 | Strong |

| Aryl Ether C-O Stretch | 1275-1200 | Strong |

| C-F Stretch | 1250-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the primary absorptions arise from π → π* and n → π* electronic transitions associated with the benzene ring and the carbonyl group.

The benzene chromophore typically shows multiple absorption bands. Substitution on the ring with groups like methoxy (-OCH₃), ester (-COOC₂H₅), and fluorine (-F) can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity (ε). The methoxy group, being an auxochrome with non-bonding electrons, can interact with the π system of the ring, typically causing a bathochromic (red) shift to longer wavelengths. The ester group also extends the conjugation. The combined effects of these substituents will determine the final absorption spectrum. The low-intensity n → π* transition of the carbonyl group is also expected, though it may be obscured by the more intense π → π* transitions.

| Electronic Transition | Expected λmax (nm) | Description |

|---|---|---|

| π → π | ~200-220 | High-intensity transition associated with the aromatic ring (primary band). |

| π → π | ~250-290 | Lower-intensity transition of the substituted benzene ring (secondary band). |

| n → π* | >300 | Low-intensity, forbidden transition of the carbonyl group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction experiment would reveal the conformation of the molecule in the solid state, such as the planarity of the benzene ring and the orientation of the methoxy and ethyl ester substituents relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and π-π stacking interactions, which govern the solid-state architecture. While specific data for this exact compound is not publicly available, analysis of related substituted benzoate (B1203000) structures provides a strong basis for predicting its structural characteristics.

| Structural Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Atomic Coordinates | Provides the precise 3D position of each atom in the molecule. |

| Bond Lengths & Angles | Confirms connectivity and reveals details of molecular geometry. |

| Intermolecular Interactions | Elucidates how molecules are arranged and interact in the crystal. |

Chromatographic Methods for Purity and Separation

Beyond GC-MS, other chromatographic techniques are vital for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) is particularly important for purity assessment, especially for confirming the absence of non-volatile impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing aromatic esters. myfoodresearch.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. The presence of three fluorine atoms and the ethyl and methoxy groups gives this compound a moderate degree of hydrophobicity, making it well-suited for RP-HPLC analysis. A UV detector is typically used for detection, leveraging the compound's strong UV absorbance. This method is highly effective for quantifying the compound and resolving it from starting materials, by-products, or degradation products.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC | Separation based on hydrophobicity. |

| Stationary Phase | C18 (Octadecylsilane) | Non-polar phase for retaining the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Polar eluent to move the analyte through the column. |

| Detector | UV-Vis (e.g., at 254 nm) | Detection and quantification of the analyte. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of synthetic chemical intermediates like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this type of analysis. While specific application notes for this exact ethyl ester are not widespread, validated methods for closely related fluorinated benzoic acids provide a clear framework for its analysis. ekb.egamericanlaboratory.com These methods are adept at separating the main compound from starting materials, byproducts, and other process-related impurities, ensuring the quality of the final product. ekb.eg

The typical setup involves a C18 stationary phase, which retains the analyte based on its hydrophobic character. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component (often with a pH modifier like trifluoroacetic or formic acid) is used to elute the compound. ekb.egamericanlaboratory.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. ekb.eg The method's precision is confirmed by injecting multiple preparations and ensuring the relative standard deviation (% RSD) of the peak area is within acceptable limits. ekb.eg

Table 1: Representative RP-HPLC Conditions for Analysis of Fluorinated Benzoates

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-Aq, C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water americanlaboratory.comresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol ekb.egamericanlaboratory.com |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | Typically 0.8 - 1.2 mL/min ekb.eg |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) nih.gov |

| Injection Volume | 5 - 20 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~205 - 272 nm ekb.egamericanlaboratory.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. It is frequently used to determine purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification. avantorsciences.com The analysis of fluorinated benzoic acid esters is a common application of GC. nih.gov

For compounds of this class, a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often employed. nist.gov The instrument's oven is subjected to a temperature program, starting at a lower temperature and ramping up to ensure the separation of components with different boiling points. nist.govfxcsxb.com The retention index (RI), a figure derived from the retention time of the analyte relative to n-alkane standards, is a key parameter for compound identification. nih.gov Data from the closely related methyl ester of 2,4,5-trifluoro-3-methoxybenzoic acid shows a retention index of 1262 on a non-polar column, providing a strong reference point for the ethyl ester. nist.govnist.gov

Table 2: Typical GC Parameters for Analysis of Fluorinated Benzoic Acid Esters

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Capillary, 5% Phenyl methyl siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) nist.gov |

| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.5 mL/min) nih.gov |

| Inlet Temperature | 250 - 280 °C fxcsxb.com |

| Injection Mode | Split/Splitless |

| Oven Program | Example: Initial 60 °C, ramp at 15 K/min to 270 °C, hold for 15 min nist.gov |

| Detector Temperature | 280 - 300 °C (FID or MS Transfer Line) nih.gov |

| Reference Retention Index | 1262 (for the corresponding methyl ester) nist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Integrated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. shimadzu.com This technique is highly sensitive and specific, making it ideal for detecting and quantifying trace levels of fluorinated compounds in complex mixtures. researchgate.netshimadzu.com LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), is the standard for analyzing many persistent organic pollutants, including various fluorinated substances. shimadzu.com

In LC-MS analysis, the compound is first separated on a reversed-phase column as in HPLC. The eluent from the column is then introduced into an ion source, typically an electrospray ionization (ESI) source, which generates charged molecular ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), providing molecular weight information and, in MS/MS mode, structural data through fragmentation patterns. eurl-pesticides.eu This integrated approach provides a high degree of confidence in both the identification and quantification of this compound. shimadzu.com

Table 3: General LC-MS System and Instrument Conditions for Fluorinated Aromatics

| Parameter | Condition |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) System |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q Exactive) researchgate.netshimadzu.com |

| Ion Source | Electrospray Ionization (ESI), Negative or Positive Mode eurl-pesticides.eu |

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Ion Source Temperature | 300 °C nih.gov |

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

Elemental Combustion Analysis

Elemental combustion analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. For halogenated compounds like this compound, this analysis presents a unique challenge due to the high reactivity of fluorine released during combustion. elementar.comthermofisher.com The fluorine can react with the quartz reactor and catalysts, compromising the accuracy and longevity of the analytical system. thermofisher.com

Modern elemental analyzers are equipped to handle this challenge. The methodology involves the complete and rapid combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting gases are passed through a specialized reactor containing reagents that adsorb the reactive fluorine, protecting the downstream components. thermofisher.com After this purification step, the combustion gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD). thermofisher.com The results are used to verify the empirical formula of the synthesized compound by comparing the experimentally determined percentages of C and H with the theoretical values.

Table 4: Elemental Composition of this compound (C₁₀H₉F₃O₃)

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 51.30% |

| Hydrogen | H | 3.87% |

| Fluorine | F | 24.34% |

Computational Chemistry and Theoretical Investigations of Ethyl 2,4,5 Trifluoro 3 Methoxybenzoate

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different close contacts that dictate the crystal packing. The surface is defined by points where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For a molecule like Ethyl 2,4,5-trifluoro-3-methoxybenzoate, a Hirshfeld analysis would typically reveal the following key intermolecular contacts. The quantitative contributions of these interactions are presented as a percentage of the total Hirshfeld surface area.

Key Features of a Hirshfeld Surface Analysis:

d_norm Surface: This visualization maps the normalized contact distance, highlighting regions of significant intermolecular interaction. Red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds or other strong interactions. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts approximately equal to the van der Waals separation.

Fingerprint Plots: Two-dimensional fingerprint plots summarize all the intermolecular contacts on the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). These plots can be deconstructed to show the relative contributions of specific atom-pair contacts.

While specific data for the title compound is not available, a representative breakdown of intermolecular contacts for a similar aromatic ester is presented below to illustrate the typical findings of such an analysis.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |

| H···O/O···H | ~15-25% | Highlights the presence of C-H···O hydrogen bonds involving the carbonyl and methoxy (B1213986) oxygen atoms. These appear as distinct spikes in the 2D fingerprint plot. |

| H···F/F···H | ~10-20% | Indicates contacts involving the fluorine atoms. These can contribute to weak C-H···F hydrogen bonds, influencing crystal packing. |

| C···H/H···C | ~5-15% | Often associated with C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic ring. |

| Other (C···C, C···O, F···O, etc.) | <10% | Includes various other close contacts like π-π stacking and halogen-halogen interactions. |

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, C-H···O, C-H···π, π···π Stacking)

The supramolecular architecture of this compound in the solid state is governed by a variety of non-covalent interactions. The presence of fluorine, oxygen, and an aromatic ring creates a rich landscape for these forces.

Halogen Bonding: Although fluorine is highly electronegative, it can participate in halogen bonding, particularly when the carbon atom it is attached to is electron-rich. More significantly, in polyfluorinated systems, regions of positive electrostatic potential (σ-holes) can form on other halogens, though this is less common for fluorine itself. In this molecule, F···O or F···F interactions would be analyzed for their role in the crystal packing.

C-H···O Hydrogen Bonds: These are expected to be significant interactions. The hydrogen atoms of the ethyl and methoxy groups, as well as the aromatic hydrogen, can act as donors, while the carbonyl oxygen and the methoxy oxygen are strong acceptors. These interactions often form chains or dimers, linking molecules together. nih.gov

π···π Stacking: Aromatic rings in adjacent molecules can stack on top of each other. Due to the substitution pattern, these interactions are likely to be offset or parallel-displaced rather than face-to-face. The electron-withdrawing fluorine atoms and electron-donating methoxy group create a quadrupole moment on the ring that influences the geometry of this stacking.

Energy Framework Calculations for Crystal Lattice Stability

Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal, offering a deeper understanding of the forces responsible for crystal stability. This method, often performed using the CrystalExplorer software, calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its nearest neighbors.

The results are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction energy.

Dispersion Energy: For neutral organic molecules, dispersion forces are typically the most significant contributor to the total interaction energy, forming the primary framework that holds the crystal together. nih.gov

Electrostatic Energy: This component arises from the interaction of permanent multipole moments on the molecules. The polar C-F, C=O, and C-O bonds in this compound would lead to a significant electrostatic contribution to the lattice energy.

Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the thermodynamic properties of a molecule. These calculations provide valuable data in the absence of experimental measurements. Properties such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and entropy are crucial for understanding the stability and reactivity of a compound.

| Property | Value | Unit | Calculation Method |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -725.96 | kJ/mol | Joback |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -1256.75 | kJ/mol | Joback |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 52.32 | kJ/mol | Joback |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 75.99 | kJ/mol | Joback |

Molecular Docking and Ligand-Target Interaction Prediction (Focus on molecular recognition and binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjptonline.org This method is instrumental in drug discovery for predicting the binding affinity and interaction mechanism of a potential drug candidate with its biological target.

A molecular docking study of this compound would involve selecting a relevant protein target, preparing the 3D structures of both the ligand and the protein, and then using a docking algorithm to predict the most stable binding poses. The results are typically ranked by a scoring function, which estimates the binding free energy (ΔG).

Hypothetical Docking Study Example:

Protein Target: Based on the activities of similar fluorinated aromatic compounds, a relevant target could be a kinase, such as C-Kit Tyrosine Kinase, or an enzyme involved in inflammatory pathways. rjptonline.org

Binding Site: The ligand would be docked into the active site or an allosteric pocket of the chosen protein.

Interaction Analysis: The best-scoring poses would be analyzed to identify key non-covalent interactions, such as:

Hydrogen Bonds: The carbonyl oxygen is a prime hydrogen bond acceptor, potentially interacting with amino acid residues like lysine or arginine in the active site.

Halogen Bonds: The fluorine atoms could form halogen bonds with backbone carbonyl oxygens or other nucleophilic residues.

Hydrophobic Interactions: The aromatic ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues like leucine, valine, or phenylalanine.

π-π Stacking: The benzene (B151609) ring could form π-π stacking interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine.

The results of such a study would be presented in a table summarizing the binding affinity and the specific amino acid residues involved in the interactions.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types |

|---|---|---|---|---|

| This compound | C-Kit Tyrosine Kinase (Hypothetical) | -7.5 to -9.0 | Lys623, Glu640, Cys809, Phe811 | Hydrogen Bond, Halogen Bond, Hydrophobic, π-π Stacking |

This analysis would provide critical insights into the molecular recognition process and guide further experimental studies to validate the compound's potential biological activity.

Synthetic Utility and Application As a Versatile Chemical Building Block

ETFM as an Intermediate in the Synthesis of Complex Organic Molecules

The unique substitution pattern of ETFM makes it a key starting material for creating sophisticated molecular architectures. The electron-withdrawing nature of the fluorine atoms and the ester group, combined with the electron-donating methoxy (B1213986) group, activates the molecule for various reactions, including nucleophilic aromatic substitution and modifications at the ester functionality.

ETFM serves an important, albeit indirect, role in the synthesis of certain fluoroquinolone antibacterial drugs. The primary utility of ETFM in this context is as a precursor to 2,4,5-trifluoro-3-methoxybenzoic acid. google.comamericanchemicalsuppliers.comnih.gov This carboxylic acid is a crucial building block for the synthesis of advanced fluoroquinolones such as moxifloxacin, gatifloxacin, and balofloxacin. google.com The synthesis involves the hydrolysis of the ethyl ester group of ETFM to yield the corresponding carboxylic acid, which is then incorporated into the core structure of the antibiotic. The fluorine and methoxy substituents on the benzoic acid ring are critical for the biological activity and pharmacokinetic properties of the final drug molecules. nih.govnih.gov

ETFM is a suitable substrate for the synthesis of β-keto esters, which are highly valuable intermediates in organic synthesis due to the presence of both nucleophilic and electrophilic centers. nih.gov These compounds are foundational in constructing more complex molecules, including pharmaceuticals and natural products. nih.govnih.gov A common method for synthesizing β-keto esters is the Claisen condensation, where an ester like ETFM reacts with another ester in the presence of a strong base. Alternatively, the acylation of ketone enolates with a derivative of ETFM can yield β-keto esters. nih.gov The resulting 2,4,5-trifluoro-3-methoxybenzoylacetate and related structures are versatile synthons for further chemical elaboration. nbinno.com

Below is a data table summarizing common reactions for synthesizing β-keto esters, a class of compounds that can be derived from precursors like ETFM.

| Reaction Type | Reactants | Reagents | Product Class |

| Claisen Condensation | Two ester molecules (e.g., ETFM and another ester) | Strong base (e.g., sodium ethoxide) | β-Keto Ester |

| Ketone Acylation | Ketone + Acylating Agent (derived from ETFM) | Strong base (e.g., LDA, NaH) | β-Diketone / β-Keto Ester |

| Enolate Acylation | Pre-formed enolate + Acylating Agent | N/A | β-Keto Ester |

Incorporation into Agrochemicals and Advanced Materials Research

The structural motifs present in ETFM are found in various agrochemicals. Its derivatives, particularly the β-keto esters formed from it, are used in the production of herbicides, fungicides, and insecticides. nih.govnbinno.com The trifluoromethoxy-substituted phenyl ring is a key pharmacophore in this field, contributing to the efficacy and metabolic stability of the active ingredients. While direct applications in advanced materials are less documented, the high fluorine content and aromatic nature of ETFM make it a candidate for research into fluorinated polymers and liquid crystals, where such properties can impart desirable characteristics like thermal stability and specific electronic properties.

Design Principles for Derivatization of ETFM

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This is a common strategy in both synthesis and analysis to enhance specific properties of a molecule.

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed to improve the detection and ionization of a target molecule. ddtjournal.com While ETFM itself may be detectable, its derivatives can be designed for significantly enhanced sensitivity. Key strategies applicable to ETFM include:

Introduction of a Basic Site: The ester group of ETFM can be modified to include a nitrogen-containing group, such as an amide linked to a tertiary amine. This introduces a readily protonated site, significantly improving ionization efficiency in positive-ion electrospray ionization (ESI). ddtjournal.com

Introduction of a Pre-charged Group: Derivatizing agents containing a quaternary ammonium (B1175870) group can be reacted with a modified form of ETFM (e.g., after hydrolysis of the ester to a carboxylic acid) to create a permanently charged derivative. This ensures strong signal intensity in MS regardless of the mobile phase pH.

Enhancing Fragmentation: Specific derivatizing agents can be used to promote predictable fragmentation patterns upon collision-induced dissociation (CID), which is useful for structural confirmation and selective reaction monitoring (SRM) analysis. researchgate.net For example, derivatization with ethyl chloroformate can be used to create derivatives suitable for GC-MS analysis with predictable fragmentation. nih.gov

The following table outlines derivatization principles for enhancing mass spectrometric analysis.

| Derivatization Principle | Target Functional Group on ETFM (or its derivative) | Example Reagent Class | Desired Outcome |

| Introduce a basic, protonatable site | Carboxylic acid (post-hydrolysis) | Amine-containing reagents | Enhanced ESI (+) signal |

| Introduce a permanent charge | Carboxylic acid (post-hydrolysis) | Girard's Reagents | Strong signal, independent of pH |

| Improve volatility and fragmentation | Carboxylic acid / Amine (if modified) | Silylating agents (e.g., MSTFA), Ethyl Chloroformate | Suitability for GC-MS, predictable fragments |

Derivatization for Chiral Resolution and Stereoselective Synthesis

ETFM is an achiral molecule. However, it can be a precursor to chiral molecules through subsequent synthetic steps. In such cases, derivatization plays a crucial role in either separating the resulting enantiomers (chiral resolution) or directing the synthesis to favor one enantiomer over the other (stereoselective synthesis).

Chiral Resolution: If a reaction involving an ETFM derivative produces a racemic mixture (an equal mix of two enantiomers), a chiral derivatizing agent (CDA) can be used. mdpi.com The CDA, which is enantiomerically pure, reacts with both enantiomers of the target molecule to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC. mdpi.comdntb.gov.ua After separation, the CDA can be cleaved to yield the pure enantiomers.

Stereoselective Synthesis: To control the stereochemical outcome of a reaction, a chiral auxiliary can be attached to a molecule derived from ETFM. A chiral auxiliary is an enantiomerically pure compound that, when temporarily incorporated into the substrate, directs a subsequent reaction to occur stereoselectively. nih.gov For instance, the ester group of ETFM could be converted to an amide using a chiral amine. The steric bulk of the chiral auxiliary would then block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating the desired stereocenter. After the reaction, the chiral auxiliary is removed.

Impact of Fluorine and Methoxy Groups on Molecular Recognition and Interaction (Mechanistic Perspective)

The specific arrangement of three fluorine atoms and a methoxy group on the benzene (B151609) ring of Ethyl 2,4,5-trifluoro-3-methoxybenzoate has a profound impact on its electronic properties and, consequently, its ability to engage in molecular interactions. A mechanistic understanding of these effects is crucial for rational drug design and the development of new synthetic methodologies.

The interplay between the electron-withdrawing inductive effect of the fluorine atoms and the electron-donating mesomeric (resonance) effect of the methoxy group creates a unique electronic environment on the aromatic ring. Fluorine is the most electronegative element and thus exerts a strong inductive effect (-I), pulling electron density away from the ring through the sigma bond. Conversely, the methoxy group has a lone pair of electrons on the oxygen atom that can be delocalized into the pi-system of the benzene ring, resulting in a positive mesomeric effect (+M).

This dual influence modulates the electron density at different positions on the ring, affecting its reactivity and potential for non-covalent interactions. The ortho and para positions relative to the methoxy group are activated towards electrophilic attack due to the +M effect, while the ring as a whole is deactivated by the strong -I effect of the multiple fluorine atoms.

The following table outlines the key electronic and steric effects of the fluorine and methoxy groups and their mechanistic implications for molecular interactions.